molecular formula C21H22N2O4 B2946687 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate CAS No. 926073-04-3

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate

Cat. No.: B2946687
CAS No.: 926073-04-3
M. Wt: 366.417
InChI Key: CVBRJRDBMFASCW-UHFFFAOYSA-N
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Description

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Complexes

Research has explored the synthesis and characterization of diorganotin(IV) complexes with ligands derived from similar compounds, demonstrating their potential in developing new materials with unique properties. For instance, Basu, Masharing, and Das (2012) reported on the synthesis, characterization, and molecular structures of diorganotin(IV) complexes using a polyaromatic azo-azomethine ligand derived from salicylaldehyde and ortho-aminophenol. Such studies highlight the role of similar compounds in forming complexes that could have applications in catalysis, material science, and possibly as precursors for pharmaceuticals (Basu, Masharing, & Das, 2012).

Anticancer Properties

Organotin(IV) compounds featuring amino acetate functionalized Schiff base, similar in structure to the compound , have been synthesized and tested for their anticancer properties. Basu Baul et al. (2009) found that certain organotin(IV) complexes showed promising cytotoxicity against various human tumor cell lines, suggesting potential applications in developing anticancer drugs (Basu Baul et al., 2009).

Liquid Crystalline Polymers

The synthesis of liquid crystalline polymers containing mesogenic units based on both half-disc and rod-like moieties has been explored. Percec and Heck (1990) described the synthesis and characterization of hemiphasmidic monomers and polymethylsiloxanes derived from them, demonstrating applications in creating materials with specific optical and electronic properties (Percec & Heck, 1990).

Photophysical Properties

Compounds similar to the one have been synthesized and their photophysical properties investigated. Kim et al. (2021) studied methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates, analyzing quantum yields and excited-state proton transfer. Such research can inform the development of materials for optical, electronic, and sensor applications (Kim et al., 2021).

Synthesis Methodologies

Investigations into efficient synthesis methodologies for compounds with similar structures have been conducted, offering potential routes for the synthesis of complex organic molecules. Kischel et al. (2007) detailed an iron-catalyzed benzylation of 1,3-dicarbonyl compounds, illustrating advanced synthetic techniques that could be applicable to a wide range of compound synthesis, including those related to "[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate" (Kischel et al., 2007).

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14(2)21(3,13-22)23-19(25)12-27-20(26)17-6-4-15(5-7-17)16-8-10-18(24)11-9-16/h4-11,14,24H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBRJRDBMFASCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.